

5-Methoxypyridin-3-amine solubility and stability data

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Compound of Interest

Compound Name: 5-Methoxypyridin-3-amine

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An In-Depth Technical Guide to the Solubility and Stability of **5-Methoxypyridin-3-amine**

Authored by: Gemini, Senior Application Scientist Introduction

5-Methoxypyridin-3-amine is a substituted aminopyridine that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making the characterization of its fundamental physicochemical properties—namely solubility and stability—a prerequisite for successful drug development. Understanding these attributes is not merely an academic exercise; it directly impacts a compound's formulation, bioavailability, shelf-life, and ultimately, its therapeutic efficacy and safety.[\[1\]](#)[\[2\]](#)

This guide provides a comprehensive overview of the solubility and stability of **5-Methoxypyridin-3-amine**, grounded in established pharmaceutical science principles. It is designed for researchers, chemists, and formulation scientists, offering not only theoretical insights but also actionable, field-proven experimental protocols. We will explore the causality behind experimental design, ensuring that the methodologies presented are robust, self-validating, and aligned with international regulatory standards.

Core Physicochemical Properties

A baseline understanding of the molecule's properties is essential before delving into complex solubility and stability assessments.

Property	Value	Source
CAS Number	65645-52-5	[3] [4]
Molecular Formula	C ₆ H ₈ N ₂ O	[5]
Molecular Weight	124.14 g/mol	[3]
Appearance	Off-white to light brown crystalline powder (Typical)	-
pKa	(Estimated) ~4-5 for the pyridine nitrogen, ~8-9 for the amino group	-

Note: pKa values are estimated based on similar aminopyridine structures. Experimental determination is recommended for precise formulation development.

Solubility Profile: A Critical Parameter for Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and bioavailability.[\[2\]](#) For **5-Methoxypyridin-3-amine**, its amphiphilic nature, with a lipophilic methoxy group and a hydrophilic amine function, suggests a nuanced solubility profile. We will explore both thermodynamic and kinetic solubility, as both provide valuable, distinct insights for drug development.[\[1\]](#)

Thermodynamic Solubility in Pharmaceutically Relevant Solvents

Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure, representing the true saturation point.[\[6\]](#)[\[7\]](#) The shake-flask method remains the "gold standard" for its determination. While specific quantitative data for **5-Methoxypyridin-3-amine** is not extensively published, the following table provides an expected qualitative profile and a template for experimental data acquisition.

Solvent / Medium	Expected Solubility	Experimental Value (mg/mL at 25°C)
Water	Sparingly Soluble	User to Determine
0.1 N HCl (pH ~1.2)	Soluble	User to Determine
Phosphate Buffer (pH 7.4)	Slightly Soluble	User to Determine
Methanol	Soluble	User to Determine
Ethanol	Soluble	User to Determine
Dimethyl Sulfoxide (DMSO)	Very Soluble	User to Determine
Acetonitrile (ACN)	Soluble	User to Determine

Causality: The increased solubility in acidic media (0.1 N HCl) is anticipated due to the protonation of the basic amine and pyridine nitrogen atoms, forming highly water-soluble salts. Its solubility in organic polar solvents like Methanol and DMSO is driven by favorable dipole-dipole interactions and hydrogen bonding.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a robust method to quantify the thermodynamic solubility, a critical step for predicting *in vivo* behavior.[\[1\]](#)

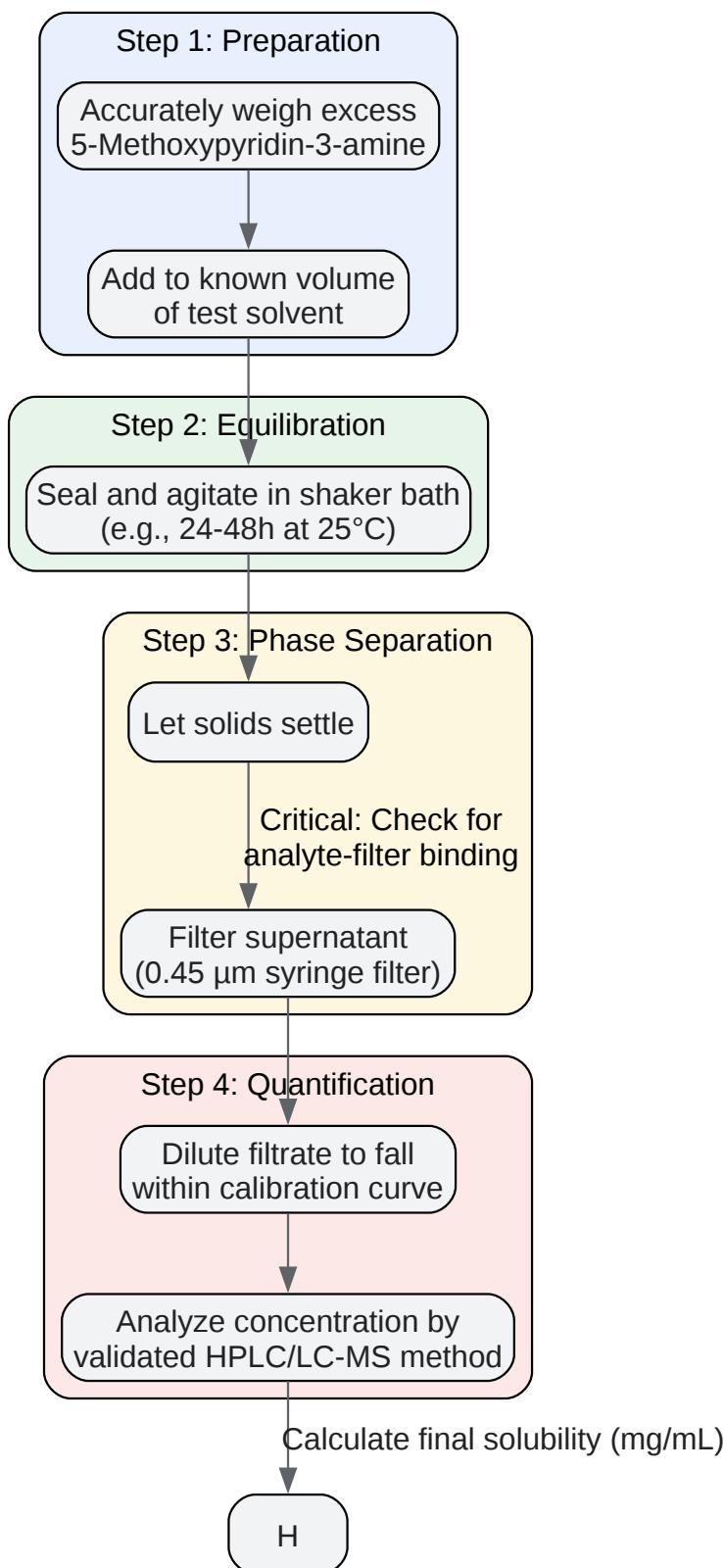
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.[\[6\]](#)

Step-by-Step Methodology:

- Preparation: Add an excess amount of **5-Methoxypyridin-3-amine** (e.g., 10-20 mg, accurately weighed) to a known volume of the test solvent (e.g., 2 mL) in a glass vial. The key is to have undissolved solid visually present.

- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours. A longer duration may be necessary; equilibrium should be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let larger particles settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm filter (e.g., PTFE or PVDF) to remove all undissolved solids.
 - Expert Insight: The choice of filter is critical. A pre-study should be conducted to check for any adsorption of the analyte to the filter material, which could otherwise lead to an underestimation of solubility.[8]
- Quantification: Dilute the filtered, saturated solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Analyze the concentration using a validated, stability-indicating HPLC-UV or LC-MS method.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Visualization: Thermodynamic Solubility Workflow



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Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Quality and Safety

Stability testing is essential to understand how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[9][10] Forced degradation (stress testing) is a critical component, used to identify likely degradation products and establish stability-indicating analytical methods.[11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies deliberately stress the API to produce degradation products, providing insight into the molecule's intrinsic stability.[12][13] The goal is typically to achieve 5-20% degradation of the parent molecule to ensure that major degradation pathways are identified without completely destroying the sample.[14]

Stress Condition	Typical Reagents & Conditions	Potential Degradation Pathway for 5-Methoxypyridin-3-amine
Acid Hydrolysis	0.1 N HCl, heated (e.g., 60°C)	Potential hydrolysis of the methoxy ether to a hydroxyl group (forming 5-hydroxypyridin-3-amine).
Base Hydrolysis	0.1 N NaOH, heated (e.g., 60°C)	Generally more stable than to acid, but ether hydrolysis is possible under harsh conditions.
Oxidation	3% H ₂ O ₂ , ambient temperature	Oxidation of the amino group or the pyridine ring to form N-oxides or other oxidized species is a primary concern for aminopyridines. [15]
Thermal Degradation	Solid API, elevated temperature (e.g., 80°C)	Generally stable, but discoloration may occur.
Photostability	Solid or solution exposed to light (ICH Q1B options)	Discoloration and potential for radical-mediated degradation. Aminopyridines can be light-sensitive.

Experimental Protocol: Forced Degradation Study

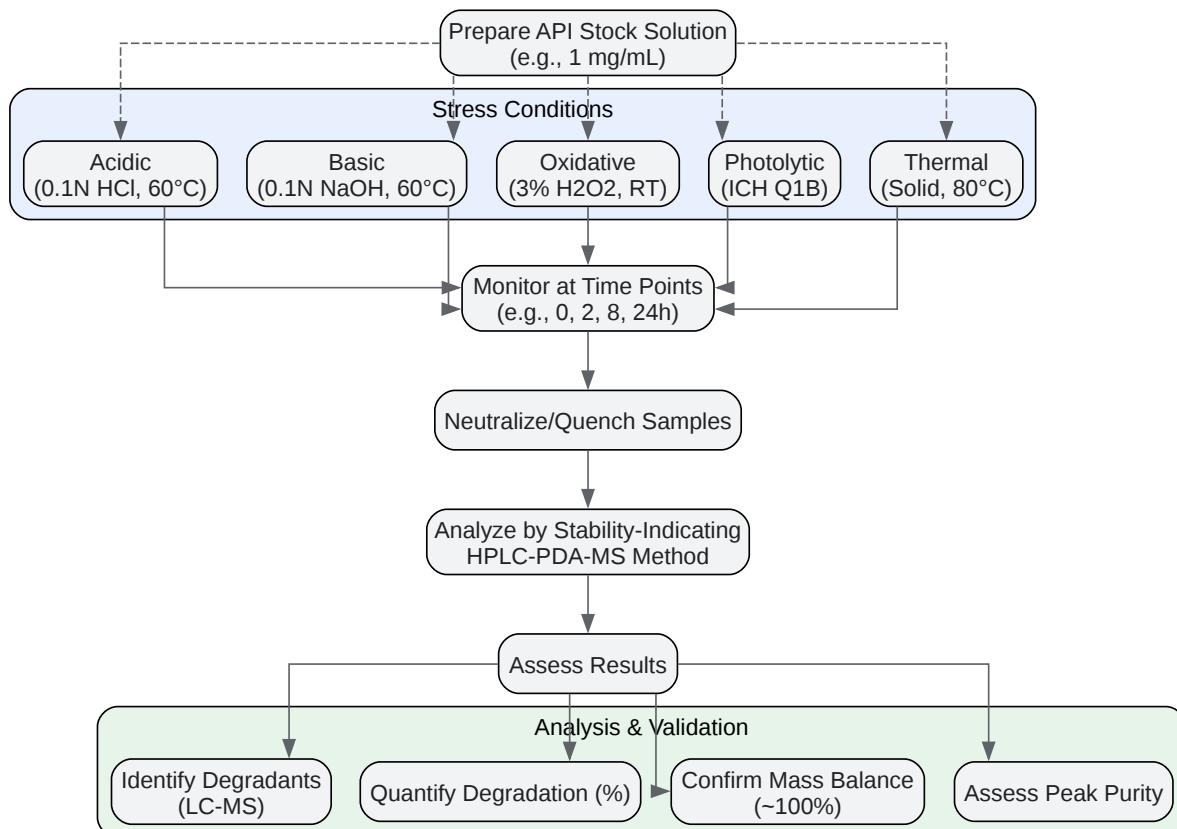
Principle: Subjecting solutions of the API to harsh chemical and physical conditions to accelerate degradation. The resulting mixtures are analyzed by a high-resolution chromatographic method to separate the parent API from all formed degradants.

Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a stock solution of **5-Methoxypyridin-3-amine** in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

- Stress Conditions Setup:
 - Acid: Mix 1 mL of stock with 1 mL of 0.2 N HCl (final concentration: 0.5 mg/mL in 0.1 N HCl).
 - Base: Mix 1 mL of stock with 1 mL of 0.2 N NaOH (final concentration: 0.5 mg/mL in 0.1 N NaOH).
 - Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂).
 - Control: Mix 1 mL of stock with 1 mL of water.
- Incubation: Place the vials in a controlled environment (e.g., a 60°C oven for acid/base/thermal or on a benchtop for oxidation). Monitor the degradation over time (e.g., 2, 8, 24, 48 hours) by taking aliquots.
- Neutralization & Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. The oxidative reaction may need to be quenched if it is still proceeding.
- Analysis: Analyze all samples, including the time-zero control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
 - Trustworthiness: A key self-validating check is mass balance. The sum of the parent API (in %) and all degradation products (in area-%) should be close to 100%. A significant deviation suggests that some degradants are not being detected (e.g., they are not UV-active or do not elute from the column).
- Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. This confirms that the main peak is not co-eluting with any degradants, validating the method as "stability-indicating."

Visualization: Forced Degradation Study Workflow

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Caption: Workflow for a Forced Degradation (Stress) Study.

Analytical Methodology for Quantification

A validated analytical method is the cornerstone of reliable solubility and stability data. For a UV-active molecule like **5-Methoxypyridin-3-amine**, a reverse-phase HPLC-UV method is

standard.

Example HPLC-UV Method

This method serves as a starting point and must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Parameter	Condition
Column	C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 10 min, hold 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μ L
UV Detection	254 nm (or optimal wavelength determined by UV scan)
Internal Standard	A structurally similar, stable compound with a different retention time can be used for improved precision. [16] [17]

Rationale: The C18 column provides good retention for moderately polar compounds. The acidic mobile phase (formic acid) ensures that the amine and pyridine functionalities are protonated, leading to sharp, symmetrical peak shapes. A gradient elution is employed to ensure that both the parent compound and any potential degradation products (which may have very different polarities) are eluted and resolved effectively.

Conclusion

This guide has outlined the critical importance of solubility and stability data for the effective development of drug candidates based on the **5-Methoxypyridin-3-amine** scaffold. While

specific, pre-existing data for this molecule is limited, the provided protocols offer a robust, scientifically-grounded framework for its experimental determination. By employing the gold-standard shake-flask method for solubility and conducting comprehensive forced degradation studies, researchers can generate the essential data needed to guide formulation design, predict *in vivo* performance, and ensure regulatory compliance. The emphasis on self-validating systems, such as checking for analyte-filter binding and confirming mass balance, ensures the integrity and trustworthiness of the generated data, empowering confident decision-making in the drug development pipeline.

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